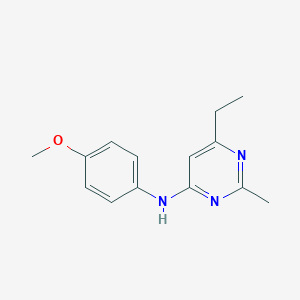
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine, also known as 6-EMPMPA, is an organic compound belonging to the class of pyrimidines. This compound has been studied extensively over the last decade due to its potential applications in scientific research. 6-EMPMPA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists.
Scientific Research Applications
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been studied extensively for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 has been linked to a variety of physiological effects, making 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine a valuable tool for studying the role of prostaglandins in the body. In addition, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been used in a variety of other scientific studies, including studies of the effect of prostaglandins on cell proliferation and apoptosis, as well as studies of the role of prostaglandins in inflammation and cancer.
Mechanism of Action
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in a variety of physiological processes. 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine binds to the active site of COX-2 and prevents it from catalyzing the production of prostaglandins. This inhibition of COX-2 has been linked to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of COX-2 by 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been linked to a variety of biochemical and physiological effects. Inhibition of COX-2 has been found to reduce inflammation, reduce pain, and reduce the production of certain hormones. In addition, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, its inhibition of COX-2 has been well-characterized, making it a useful tool for studying the role of prostaglandins in the body. However, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its inhibition of COX-2 is relatively weak, making it less effective than some other inhibitors.
Future Directions
The potential future directions for 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine are numerous. One potential direction is to explore its potential as an anti-cancer agent. In addition, further research could be conducted to explore its potential as an inhibitor of other enzymes involved in the production of prostaglandins. Furthermore, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine could be studied for its potential to inhibit other enzymes involved in inflammation and other physiological processes. Finally, 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine could be studied for its potential to be used as a drug delivery system, as it has been found to be relatively stable in a variety of conditions.
Synthesis Methods
The synthesis of 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is relatively straightforward and has been described in detail in a number of scientific studies. The synthesis begins with the reaction of 4-methoxyphenyl isocyanate with 6-ethyl-2-methylpyrimidine in the presence of an acid catalyst. This reaction results in the formation of 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine, which is then isolated and purified. The entire process is usually completed in a few hours, depending on the reaction conditions and the desired purity of the final product.
properties
IUPAC Name |
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-11-9-14(16-10(2)15-11)17-12-5-7-13(18-3)8-6-12/h5-9H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAWKXOACUQWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-tert-butyl-2-cyclopropyl-6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457407.png)








![N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457487.png)